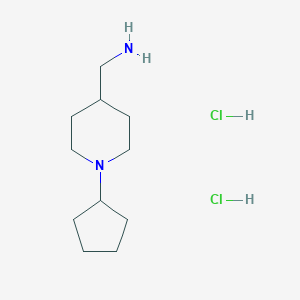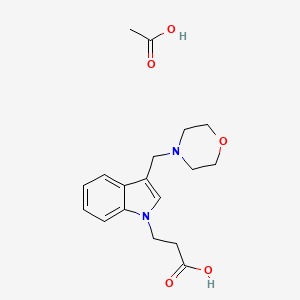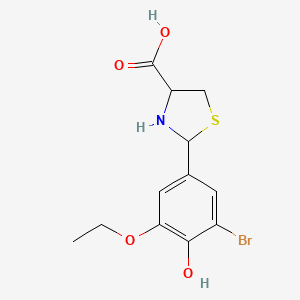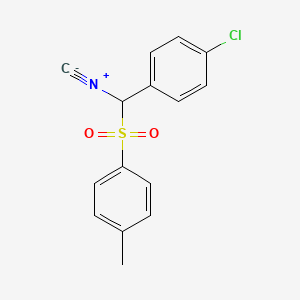
Isocyanure de α-tosyl-(4-chlorobenzyl)
Vue d'ensemble
Description
A-Tosyl-(4-chlorobenzyl) isocyanide is a chemical compound with the molecular formula C15H12ClNO2S and a molecular weight of 305.8 g/mol . It is intended for research use only and is not suitable for human or veterinary use.
Molecular Structure Analysis
The molecular structure of a-Tosyl-(4-chlorobenzyl) isocyanide consists of a tolyl group (−C6H4−CH3), joined to a sulfonyl group (−SO2−), with an open valence on sulfur . The compound also contains a chlorobenzyl group and an isocyanide group.Applications De Recherche Scientifique
J’ai effectué des recherches pour trouver des applications scientifiques détaillées pour l’isocyanure de α-tosyl-(4-chlorobenzyl), mais malheureusement, les informations disponibles ne fournissent pas d’applications spécifiques pour ce composé. Les résultats de recherche mentionnent des domaines généraux tels que la recherche en sciences de la vie, la chromatographie et la spectrométrie de masse, la chimie analytique, la production biopharmaceutique et la science des matériaux , mais ils ne détaillent pas les applications uniques dans ces domaines.
Mécanisme D'action
A-Tosyl-(4-chlorobenzyl) isocyanide is an electrophile and reacts with various nucleophiles, such as aldehydes, ketones, and carboxylic acids, to form a variety of products. Specifically, it reacts with the nucleophiles via a nucleophilic addition reaction. The reaction is typically catalyzed by a variety of catalysts, such as palladium, copper, and iron, to improve the yield and reaction rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of a-Tosyl-(4-chlorobenzyl) isocyanide are not well understood. However, it has been shown to be non-toxic in animal studies and is not thought to pose a significant risk to human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using a-Tosyl-(4-chlorobenzyl) isocyanide in lab experiments include its high reactivity with a variety of substrates, its relatively low cost, and its ability to be synthesized in high yields. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation.
The main limitation of using this compound in lab experiments is its potential to react with moisture in the air, which can lead to the formation of hazardous byproducts. Additionally, this compound is susceptible to hydrolysis and should be handled with caution.
Orientations Futures
The potential applications of a-Tosyl-(4-chlorobenzyl) isocyanide are vast, and there are many possible future directions for research. Possible areas of research include the development of new synthetic methods using this compound, the exploration of its potential applications in the pharmaceutical and agrochemical industries, and the investigation of its biochemical and physiological effects. Additionally, further research could be conducted on its use as a catalyst for the synthesis of heterocyclic compounds, as well as its potential to form novel products.
Safety and Hazards
While specific safety and hazard information for a-Tosyl-(4-chlorobenzyl) isocyanide is not available, it’s important to handle all chemical compounds with care and appropriate personal protective equipment. Isocyanates, in general, can be hazardous and cause irritation to the skin, eyes, and respiratory tract .
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRPWPBVEQTKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Cl)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661692 | |
| Record name | 1-Chloro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918892-30-5 | |
| Record name | 1-Chloro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





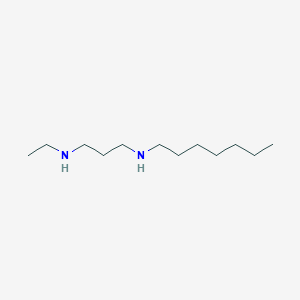
![N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine](/img/structure/B1388965.png)

![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388967.png)

![Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1388970.png)
